CX-5461
Descripción general
Descripción
The compound “2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide” is a direct and selective inhibitor of RNA Polymerase I, which is frequently upregulated due to mutational alterations among tumor suppressors and oncogenes . This upregulation is required for the maintenance of the cancer phenotype, forming the basis for seeking selective inhibitors of Pol I as anticancer therapeutics .
Aplicaciones Científicas De Investigación
1. Tratamiento del cáncer de mama triple negativo (TNBC) CX-5461 se ha evaluado por su actividad anticancerígena en el tratamiento de células TNBC . Se ha encontrado que obstaculiza significativamente la proliferación celular y mejora la eficacia de APR-246, un activador de P53 . El tratamiento combinado indujo significativamente la apoptosis y el daño del ADN en estas células .
4. Reducción de la viabilidad celular en células LSCC Los experimentos in vitro han revelado que this compound reduce moderadamente la viabilidad celular, mientras que inhibe significativamente la invasión y la migración de las células LSCC . Puede aumentar la expresión del marcador epitelial CDH1 y suprimir la expresión de los marcadores mesenquimales CDH2, VIM y FN a una dosis que no afecta la viabilidad celular .
5. Desestabilización de las horquillas de replicación en células resistentes a inhibidores de PARP this compound exhibió una eficacia terapéutica significativa como agente único en un xenotrasplante derivado de pacientes con HGSOC (PDX) con sensibilidad reducida a cisplatino y al PARPi olaparib al superar la protección de las horquillas de replicación .
6. Tratamiento de células de leucemia linfoblástica aguda this compound ha demostrado efectos terapéuticos sobre las células de leucemia linfoblástica aguda mientras que preserva las células normales . Actualmente se encuentra en ensayos clínicos de fase 1 para malignidades hematológicas .
Mecanismo De Acción
Result of Action
The action of CX-5461 leads to rapid on-target inhibition of rDNA transcription, with p53 activation detected in tumor cells . This results in cell cycle arrest and apoptosis . In clinical trials, this compound has shown single-agent antitumor activity against advanced hematologic cancers .
Action Environment
Environmental factors such as the presence of BRCA1-, BRCA2- and PALB2-mutated cancers can influence the action, efficacy, and stability of this compound . It exhibits synthetic lethality in BRCA1-/BRCA2-deficient cells, but it also causes extensive, nonselective, collateral mutagenesis in all three cell lines tested . This suggests that while this compound-induced lethality is selective towards BRCA1-, BRCA2-deficient cells, mutagenesis is not; healthy and normal cells that are exposed to this compound may be mutagenized .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O2S/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBJCHFROADCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150591 | |
Record name | CX-5461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1138549-36-6 | |
Record name | CX-5461 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138549366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pidnarulex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CX-5461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIDNARULEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R4C5YLB9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.